1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a fused heterocyclic compound consisting of an imidazopyrazine core with a phenyl group attached.
Mechanism of Action
Target of Action
Similar compounds such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have been used as kras g12c inhibitors, which are antitumor agents . KRAS G12C is a mutant protein found in various types of cancers, and inhibiting its action can help control the growth of cancer cells .
Mode of Action
Based on the similarity to other imidazo[1,5-a]pyrazine compounds, it may interact with its targets by binding to the active site and inhibiting the function of the target protein .
Biochemical Pathways
If it acts as a kras g12c inhibitor like its related compounds, it may affect the mapk/erk pathway, which is involved in cell proliferation and survival .
Result of Action
If it acts as a KRAS G12C inhibitor, it could potentially inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of KRAS G12C, an enzyme involved in cancer progression . The compound’s interaction with KRAS G12C involves binding to the active site, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to KRAS G12C results in the inhibition of the enzyme’s activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it can modulate the activity of key metabolic enzymes, such as glycolytic enzymes, affecting cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can facilitate its distribution within the bloodstream and target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression, while its presence in the mitochondria can influence cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with phenyl isocyanate followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyrazine N-oxides, while reduction can produce dihydroimidazopyrazines .
Scientific Research Applications
1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has garnered significant attention in scientific research due to its diverse applications:
Comparison with Similar Compounds
1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can be compared with other similar compounds such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: This compound shares a similar imidazopyrazine core but lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylimidazo[1,2-a]pyrazine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1369134-70-2 |
---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-11-8-13-6-7-15(11)9-14-12/h1-5,9,13H,6-8H2 |
InChI Key |
SFSGYMDBYMURHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.